1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKADBURJEVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the preparation might start with the reaction of a substituted pyridazine with an imidazole derivative under specific conditions to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization of this core with a piperidin-4-ol moiety can be achieved through nucleophilic substitution reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol involves its interaction with specific molecular targets, primarily kinases. It binds to the hinge region of kinases, inhibiting their enzymatic activity. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis. For example, it inhibits the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in the progression of multiple myeloma .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Piperidin-4-ol substitution introduces a hydroxyl group, enhancing hydrogen-bonding capacity compared to pyrrolidine or morpholine derivatives.
- Aromatic extensions (e.g., indazole in or trifluoromethylphenyl in Nuvisertib ) improve target binding through π-π stacking and hydrophobic interactions.
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Selected Analogues
Key Insights :
- Kinase inhibition is a common theme, with substituents dictating target specificity. For example, Nuvisertib’s trifluoromethylphenyl group enhances binding to serine/threonine kinases , while TP-3654’s cyclohexyl-propanol moiety targets PIM kinases .
- Antimicrobial activity is observed in imidazo[1,2-b]tetrazines, which disrupt bacterial iron metabolism , a mechanism distinct from kinase-targeting analogues.
Key Trends :
Biological Activity
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 218.26 g/mol
- CAS Number : 2175978-64-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Protein Kinase Inhibition :
- This compound has been identified as a potent inhibitor of several protein kinases, which are crucial in regulating cellular functions such as growth and division. For instance, it has shown promising results in inhibiting the TAK1 kinase pathway, which is involved in inflammatory responses and cancer progression .
- ENPP1 Inhibition :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study on Antitumor Activity
A study investigating the antitumor effects of this compound in combination with anti-PD-1 antibodies showed significant tumor growth inhibition in murine models. The combination treatment resulted in a tumor growth inhibition rate of 77.7% , indicating that this compound could enhance the efficacy of existing immunotherapies .
Cytotoxicity Assessment
In vitro studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit varying cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound showed IC values as low as 0.0046 mM , highlighting their potential as effective anticancer agents .
Discussion
The biological activity of this compound suggests its potential application in cancer therapy and immune modulation. Its ability to inhibit key pathways involved in tumor growth and immune suppression positions it as a promising candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
